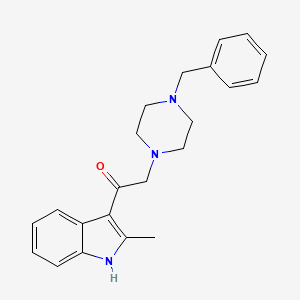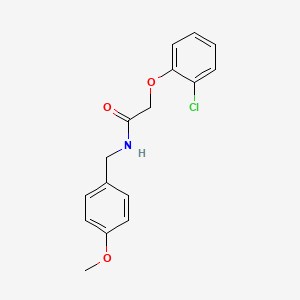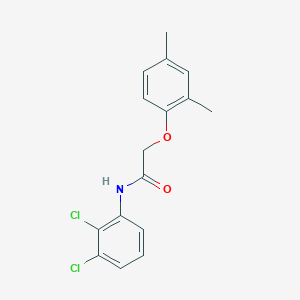
2-(4-benzyl-1-piperazinyl)-1-(2-methyl-1H-indol-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-benzyl-1-piperazinyl)-1-(2-methyl-1H-indol-3-yl)ethanone is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and pharmacology. The compound is also known as BZPE and has been synthesized using various methods. In
Mécanisme D'action
The mechanism of action of 2-(4-benzyl-1-piperazinyl)-1-(2-methyl-1H-indol-3-yl)ethanone is not fully understood. However, studies have shown that the compound acts on various neurotransmitter systems, including the dopaminergic, serotonergic, and adrenergic systems. BZPE has been found to modulate the release and uptake of these neurotransmitters, leading to its anti-inflammatory, analgesic, antipsychotic, and anxiolytic effects.
Biochemical and Physiological Effects
2-(4-benzyl-1-piperazinyl)-1-(2-methyl-1H-indol-3-yl)ethanone has been found to have various biochemical and physiological effects. The compound has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, in animal models of inflammation. BZPE has also been found to reduce the levels of oxidative stress markers, such as malondialdehyde, in animal models of oxidative stress. Additionally, the compound has been found to increase the levels of GABA and dopamine in the brain, leading to its antipsychotic and anxiolytic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-benzyl-1-piperazinyl)-1-(2-methyl-1H-indol-3-yl)ethanone in lab experiments is its potential applications in medicine and pharmacology. The compound has been found to have anti-inflammatory, analgesic, antipsychotic, and anxiolytic effects, making it a potential candidate for the treatment of various diseases and disorders. However, one limitation of using BZPE in lab experiments is its potential toxicity. Studies have shown that the compound can cause liver damage and renal toxicity in animal models. Therefore, caution should be taken when using BZPE in lab experiments.
Orientations Futures
There are several future directions for the research on 2-(4-benzyl-1-piperazinyl)-1-(2-methyl-1H-indol-3-yl)ethanone. One direction is to explore the compound's potential applications in the treatment of various diseases and disorders, such as pain, inflammation, and mental disorders. Another direction is to investigate the compound's mechanism of action and its effects on different neurotransmitter systems. Additionally, future research could focus on developing safer and more effective analogs of BZPE for use in medicine and pharmacology.
Méthodes De Synthèse
2-(4-benzyl-1-piperazinyl)-1-(2-methyl-1H-indol-3-yl)ethanone can be synthesized using different methods. One common method involves the reaction of 4-benzylpiperazine with 2-methyl-1H-indole-3-carboxaldehyde in the presence of a reducing agent. The product is then purified using column chromatography. Another method involves the reaction of 2-methyl-1H-indole-3-carboxylic acid with 4-benzylpiperazine in the presence of a coupling agent and a dehydrating agent. The product is then purified using recrystallization.
Applications De Recherche Scientifique
2-(4-benzyl-1-piperazinyl)-1-(2-methyl-1H-indol-3-yl)ethanone has been the subject of scientific research due to its potential applications in medicine and pharmacology. The compound has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, BZPE has been shown to have antipsychotic and anxiolytic effects, making it a potential candidate for the treatment of mental disorders.
Propriétés
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-17-22(19-9-5-6-10-20(19)23-17)21(26)16-25-13-11-24(12-14-25)15-18-7-3-2-4-8-18/h2-10,23H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSIIDYHRZUOMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CN3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-benzylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1,3-benzoxazole](/img/structure/B5705988.png)

![1,1'-oxybis[4-(ethylthio)benzene]](/img/structure/B5706002.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-phenylacetamide](/img/structure/B5706025.png)


![4-oxo-4-{[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]amino}-2-butenoic acid](/img/structure/B5706043.png)

![3-allyl-2-(isopropylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5706051.png)

![diethyl 5-[(cyclobutylcarbonyl)amino]isophthalate](/img/structure/B5706059.png)
